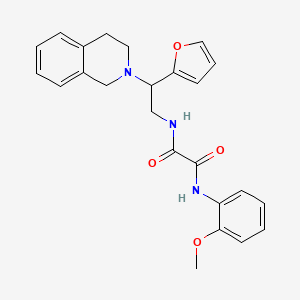

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex chemical compound, integrating various functional groups and structural motifs. This compound showcases potential biological activities and may serve as a scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:

Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.

Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, larger-scale production would involve:

Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.

Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.

Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:

Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.

Reduction: : Reduction of the amide or furan ring under specific conditions.

Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.

Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.

Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.

Major Products Formed

Oxidation: : Formation of ketones or quinones.

Reduction: : Amine derivatives or hydrogenated ring systems.

Substitution: : Substituted isoquinoline or furan derivatives.

Wissenschaftliche Forschungsanwendungen

This compound finds extensive use in several research domains:

Chemistry: : As a reagent and a structural template in synthesis.

Biology: : Investigated for potential interactions with enzymes or receptors.

Medicine: : Explored for its pharmacological properties, possibly in treating neurological disorders.

Industry: : Utilized in the development of new materials or as a catalyst.

Wirkmechanismus

The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:

Molecular Targets: : Binding to specific enzymes or receptors, altering their function.

Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

Unique Features

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide stands out due to:

Structural Complexity: : Integrates multiple bioactive motifs.

Versatility: : Potential for diverse modifications, enhancing its utility in various applications.

List of Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamides: : Similar scaffolds with different substituents.

Furan-2-yl derivatives: : Compounds with furan moieties linked to various functional groups.

Methoxyphenyl amides: : Amides featuring methoxyphenyl substituents.

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structural features and functional groups suggest potential biological activities that warrant detailed exploration.

Molecular Structure and Properties

The molecular formula for this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The structure includes:

- Dihydroisoquinoline moiety : Associated with various pharmacological activities.

- Furan ring : Known for its role in biological interactions and chemical reactivity.

- Methoxyphenyl group : May enhance binding affinity to biological targets.

The compound's ability to form hydrogen bonds and engage in π-π stacking interactions contributes to its potential biological activity.

The proposed mechanism of action for this compound likely involves interactions with specific molecular targets, such as:

- Enzymes : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Receptors : The furan ring can participate in hydrogen bonding or π-π interactions, potentially modulating receptor activity .

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with furan rings have been linked to cytotoxic effects against various cancer cell lines.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| F8-B22 | 1.55 | Inhibitor of SARS-CoV-2 M pro |

| F8-S43 | 10.76 | Enzymatic inhibitor |

- Neuroprotective Effects : Dihydroisoquinoline derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the anticancer potential of similar oxalamides indicated that modifications in the aromatic substituents significantly affected their potency against cancer cell lines. The presence of the furan ring was crucial for maintaining inhibitory activity against specific cancer targets .

- Neuropharmacology : Research has shown that dihydroisoquinoline derivatives can modulate dopaminergic pathways, suggesting potential applications in treating conditions like Parkinson’s disease. The interaction with neurotransmitter receptors highlights the compound's relevance in neuropharmacology .

- SARS-CoV-2 Inhibition : Similar compounds have been identified as inhibitors of SARS-CoV-2 main protease (M pro), demonstrating the importance of structural features like the furan ring and aromatic groups in antiviral activity .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLUJINBJZTIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.